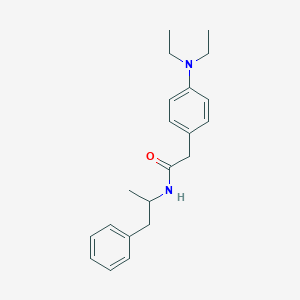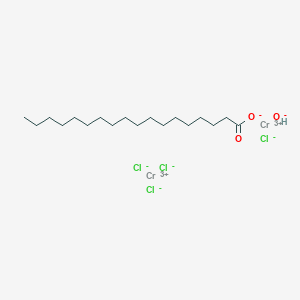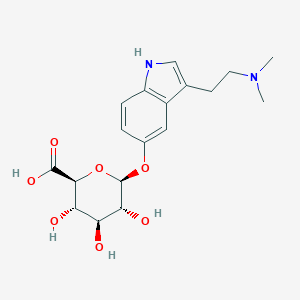
Monosodium glutamate
描述
It is a white crystalline powder that is commonly used as a flavor enhancer in various cuisines around the worldThis compound was first isolated and identified by Japanese biochemist Kikunae Ikeda in 1908 from the seaweed kombu .
准备方法
Monosodium glutamate can be synthesized through several methods:
Hydrolysis of Vegetable Proteins: This method involves the hydrolysis of vegetable proteins in the presence of hydrochloric acid.
Chemical Synthesis: this compound can also be synthesized using acrylonitrile.
Bacterial Fermentation: The most common industrial method for producing this compound is through bacterial fermentation.
化学反应分析
Monosodium glutamate undergoes various chemical reactions:
Oxidation: this compound can be oxidized to form glutamic acid. This reaction typically requires an oxidizing agent such as potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of gamma-aminobutyric acid (GABA), an important neurotransmitter in the brain.
Substitution: this compound can undergo substitution reactions where the sodium ion is replaced by other cations such as potassium or calcium.
Complexation: This compound can form complexes with metal ions such as iron, enhancing its stability and solubility.
科学研究应用
Monosodium glutamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for calibrating analytical instruments.
Biology: this compound is used in cell culture media to provide a source of glutamate, which is essential for cell growth and metabolism.
Medicine: It has been studied for its potential neuroprotective effects and its role in treating conditions such as hepatic encephalopathy.
Industry: this compound is widely used in the food industry as a flavor enhancer.
作用机制
Monosodium glutamate exerts its effects primarily through the activation of glutamate receptors in the taste buds. These receptors relay signals to specific regions of the brain, triggering the characteristic umami taste. In the body, glutamate is involved in various metabolic pathways and acts as a neurotransmitter in the central nervous system. It plays a crucial role in synaptic transmission, learning, and memory .
相似化合物的比较
Monosodium glutamate is often compared with other flavor enhancers such as:
Disodium Inosinate: This compound is used in combination with this compound to enhance the umami taste. It is derived from inosinic acid, which is found in meat and fish.
Disodium Guanylate: Similar to disodium inosinate, this compound is used to enhance the umami taste and is derived from guanylic acid, which is found in mushrooms and seaweed.
Glutamic Acid: The parent compound of this compound, glutamic acid, is naturally present in many foods and contributes to the umami taste. .
This compound is unique in its ability to enhance the savory flavor of foods without significantly altering their overall taste profile. Its high solubility and stability make it a preferred choice for various culinary and industrial applications.
属性
Key on ui mechanism of action |
L-Glutamate and GABA supposedly act as excitatory and inhibitory transmitters, respectively, in the central nervous system. Glutamate is also involved in the synthesis of proteins. /Glutamate/ |
|---|---|
CAS 编号 |
16177-21-2 |
分子式 |
C5H9NNaO4+ |
分子量 |
170.12 g/mol |
IUPAC 名称 |
sodium;2-aminopentanedioic acid |
InChI |
InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1 |
InChI 键 |
LPUQAYUQRXPFSQ-UHFFFAOYSA-N |
杂质 |
Monosodium glutamate is contaminated by sodium chloride, but as a food flavoring material this is generally of no consequence. Limits of impurities: Chlorides, 0.2%; Arsenic, 3 ppm (as As); Heavy metals, 20 ppm; Lead, 10 ppm |
SMILES |
C(CC(=O)O)C(C(=O)[O-])N.[Na+] |
手性 SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N.[Na] |
规范 SMILES |
C(CC(=O)O)C(C(=O)O)N.[Na+] |
沸点 |
225 °C (decomposes) |
颜色/形态 |
White free flowing crystals or crystalline powder Forms rhombic prisms when crystallized from wate |
密度 |
26.2 (saturated water solution at 20 °C) |
熔点 |
450 °F (Decomposes) (NTP, 1992) |
Key on ui other cas no. |
68187-32-6 68187-33-7 68187-34-8 142-47-2 |
物理描述 |
Monosodium glutamate appears as white or off-white crystalline powder with a slight peptone-like odor. pH (0.2% solution)7.0. (NTP, 1992) White, practically odourless crystals or crystalline powder White solid; [Merck Index] Fine colorless crystals; MSDSonline] |
Pictograms |
Irritant |
相关CAS编号 |
28826-18-8 |
溶解度 |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) Freely soluble in water; practically insoluble in ethanol or ether SPARINGLY SOL IN ALCOHOL 73.9 G PER 100 ML WATER @ 25 °C; IT IS PRACTICALLY INSOL IN OIL OR ORGANIC SOLVENTS In water, 385,000 ppm at 25 °C |
同义词 |
Accent Glutamate, Sodium Monosodium Glutamate MSG Sodium Glutamate Vestin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)







